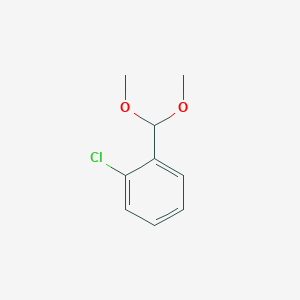

1-Chloro-2-(dimethoxymethyl)benzene

Description

Significance of Halogenated Benzenes in Organic Synthesis

Halogenated benzenes are a cornerstone of organic synthesis due to their wide-ranging applications and versatile reactivity. The introduction of a halogen atom onto a benzene (B151609) ring significantly alters its electronic properties, making it susceptible to a variety of subsequent chemical modifications. This process, known as halogenation, is a fundamental reaction in organic chemistry.

These compounds serve as crucial intermediates in the production of a vast array of chemicals, including pharmaceuticals, agrochemicals, and dyes. The carbon-halogen bond can be readily transformed into other functional groups through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and the formation of organometallic reagents. For instance, the palladium-catalyzed Suzuki and Buchwald-Hartwig coupling reactions often utilize aryl halides to form new carbon-carbon and carbon-nitrogen bonds, respectively. nrochemistry.com

The presence of a halogen also influences the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. This directive effect is a powerful tool for chemists to control the architecture of complex molecules.

Role of Dimethoxymethyl Groups as Versatile Synthons and Protecting Groups

The dimethoxymethyl group, -CH(OCH₃)₂, is a valuable functional group in organic synthesis, primarily serving two key roles: as a protecting group for aldehydes and as a synthon for the formyl group.

As a protecting group, the dimethoxymethyl moiety, an acetal (B89532), effectively masks the reactivity of a highly reactive aldehyde. Aldehydes are prone to oxidation, reduction, and nucleophilic attack. By converting the aldehyde to its dimethyl acetal, chemists can perform a wide range of chemical transformations on other parts of the molecule without affecting the aldehyde functionality. The acetal is stable under neutral and basic conditions and can be easily deprotected back to the aldehyde under acidic conditions. This stability and ease of removal make it an ideal protecting group. nih.gov

Furthermore, the dimethoxymethyl group can act as a synthon for the formyl group (-CHO) in reactions where the aldehyde itself would be too reactive. For example, in directed ortho-metalation reactions, the oxygen atoms of the dimethoxymethyl group can coordinate to a metal, facilitating the deprotonation of the adjacent ortho position on the benzene ring. wikipedia.org This allows for the introduction of various electrophiles at a specific location, a transformation that would be difficult to achieve with an unprotected aldehyde.

Overview of Research Trajectories for the Compound and its Congeners

Research involving 1-Chloro-2-(dimethoxymethyl)benzene and its related compounds, often referred to as substituted benzaldehyde (B42025) acetals, has followed several key trajectories. A significant area of investigation involves its use as a precursor in the synthesis of various substituted benzaldehydes. The protected aldehyde can be unmasked at a late stage in a synthetic sequence, allowing for the creation of a wide range of aldehyde derivatives with diverse functionalities. liberty.edu

Another important research direction is the utilization of this compound in cross-coupling reactions. The chloro-substituent on the benzene ring serves as a handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This has been instrumental in the synthesis of complex molecular frameworks from simpler starting materials. nrochemistry.comyoutube.com

Furthermore, the ability of the dimethoxymethyl group to direct ortho-metalation has been exploited to achieve regioselective functionalization of the aromatic ring. wikipedia.org This strategy allows for the precise installation of substituents at the position adjacent to the acetal, providing access to a variety of ortho-substituted benzaldehyde derivatives that are valuable in medicinal chemistry and materials science. Research continues to explore new catalytic systems and reaction conditions to expand the synthetic utility of this compound and its congeners.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(dimethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFXHHSZXKOTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343943 | |

| Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-66-4 | |

| Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies

Reactivity of the Aryl Chloride Moiety

The reactivity of the carbon-chlorine bond on the benzene (B151609) ring is central to the chemical transformations of 1-Chloro-2-(dimethoxymethyl)benzene. This bond's propensity to break and be replaced is heavily influenced by the electronic and steric effects of the adjacent dimethoxymethyl group, leading to distinct behaviors in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) on aryl halides is fundamentally different from SN1 or SN2 reactions of alkyl halides. Aryl halides are generally resistant to classical nucleophilic attack due to the high energy of a potential aryl cation (precluding SN1) and the steric impossibility of a backside attack on the sp²-hybridized carbon (precluding SN2). libretexts.org Instead, substitution typically proceeds through either an addition-elimination or an elimination-addition (benzyne) mechanism.

The addition-elimination pathway is the more common mechanism for SNAr and requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In the case of this compound, the dimethoxymethyl group [-CH(OCH₃)₂] is located ortho to the chlorine atom. This substituent exerts a moderate electron-withdrawing inductive effect due to the electronegativity of its two oxygen atoms. However, it is not as potent an activating group as a nitro (-NO₂) or carbonyl (-COR) group. libretexts.orgopenstax.org While the ortho position allows for potential stabilization of the anionic intermediate, the moderate nature of the group's electronic pull means that SNAr reactions via the addition-elimination mechanism would likely require forcing conditions, such as high temperatures or highly polar aprotic solvents, to proceed efficiently. researchgate.net The reaction is favored by groups that stabilize a carbanion intermediate, a role the dimethoxymethyl group can play, albeit less effectively than stronger EWGs. libretexts.org

In the absence of strong activating groups and in the presence of a very strong base, such as sodium amide (NaNH₂), nucleophilic aromatic substitution can proceed through a high-energy, transient species known as benzyne (B1209423). chemistrysteps.comlibretexts.org This pathway involves a two-step elimination-addition mechanism.

For this compound, the first step is the elimination of hydrogen chloride (HCl). A strong base abstracts a proton from a carbon adjacent to the one bearing the chlorine atom. The most acidic proton ortho to the chlorine is at the C6 position. Deprotonation here, followed by the loss of the chloride ion, would generate an unsymmetrical benzyne intermediate: 3-(dimethoxymethyl)benzyne. chemistrysteps.comyoutube.com

The second step is the addition of a nucleophile to one of the two carbons of the newly formed triple bond. The regioselectivity of this attack is governed by the electronic effect of the substituent. The inductively withdrawing dimethoxymethyl group directs the incoming nucleophile primarily to the carbon atom that is farther away (C5), which places the resulting anionic charge closer to the electron-withdrawing substituent (at C4), where it is better stabilized. chemistrysteps.com This leads to the formation of two isomeric products, with the meta-substituted product often being the major one. This outcome, where the incoming group does not exclusively take the position of the leaving group, is a key piece of evidence for the involvement of a symmetric or near-symmetric benzyne intermediate. libretexts.orgyoutube.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools in synthetic organic chemistry for constructing new carbon-carbon bonds. nobelprize.org The aryl chloride moiety in this compound can serve as an electrophilic partner in these transformations.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern synthesis. nobelprize.orglibretexts.org A general challenge in these reactions is the lower reactivity of aryl chlorides compared to aryl bromides and iodides, stemming from the strength of the C-Cl bond. Overcoming this hurdle typically requires the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which facilitate the initial, often rate-limiting, oxidative addition of the aryl chloride to the Pd(0) center. researchgate.netuwindsor.canih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | nih.govharvard.edu |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | nih.gov |

| [Pd(allyl)Cl]₂ | cataCXium A | K₂CO₃ | Toluene | 110 | uwindsor.ca |

| PdCl₂(dppf) | (none) | Et₃N | Dioxane | 80 | researchgate.net |

This table presents general conditions known to be effective for sterically hindered or electronically deactivated aryl chlorides and serves as a model for potential application to this compound.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-based systems, especially for the activation of unreactive C-Cl bonds. nih.govwisc.edu Nickel catalysts can mediate the coupling of two different electrophiles, a process known as cross-electrophile coupling, which avoids the need to pre-form organometallic nucleophiles. nih.gov

The reactivity in nickel-catalyzed systems is also governed by the steric and electronic environment of the aryl chloride. The ortho-dimethoxymethyl group in the target compound would play a similar role as in palladium catalysis, influencing catalyst accessibility and reaction efficiency. Methodologies have been developed to couple a wide array of functionalized and sterically demanding aryl chlorides. nih.govwisc.edu These reactions often employ bipyridine or phosphine-based ligands in conjunction with a stoichiometric reductant like manganese or zinc powder. nih.gov

| Catalyst Precursor | Ligand | Reductant/Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| NiCl₂(dme) | PyBCamCN | Mn / NaBr | DMA | 60 | nih.gov |

| NiCl₂(dme) | (S,S)-i-Pr-box | Mn | DMF | 0-25 | nih.gov |

| NiBr₂·diglyme | 4,4′-di-tert-butyl-2,2′-bipyridine | Zn | DMF | 50 | wisc.edu |

| NiCl₂·6H₂O | dtbbpy | Zn / NaI | DMA | 80 | wisc.edu |

This table illustrates typical conditions for nickel-catalyzed couplings involving aryl chlorides, which could be adapted for transformations of this compound.

Transformations Involving the Dimethoxymethyl Group

The dimethoxymethyl group serves as a protected aldehyde, and its transformations are central to the synthetic utility of this compound.

The most fundamental transformation of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 2-chlorobenzaldehyde (B119727). Acetal (B89532) hydrolysis is typically carried out under acidic conditions, where the acetal is protonated, followed by the elimination of methanol (B129727) and subsequent attack by water to form a hemiacetal, which then collapses to the aldehyde.

This reaction is synthetically valuable as it provides a method to unmask the aldehyde functionality at a desired point in a synthetic sequence. The stability of the 2-chloro-substituted benzaldehyde (B42025) is greater than that of benzaldehyde itself, which is prone to autoxidation. wikipedia.org A related process is the hydrolysis of 2-chlorobenzal chloride, which also yields 2-chlorobenzaldehyde. wikipedia.org

Table 1: General Conditions for Acetal Hydrolysis

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, Acetone, or THF | Mild heating or room temperature | 2-Chlorobenzaldehyde |

While complete hydrolysis reveals the aldehyde, the acetal functionality itself can undergo selective derivatization. These reactions take advantage of the acetal's stability under neutral or basic conditions while allowing for modifications at other parts of the molecule or for the exchange of the methoxy (B1213986) groups with other alcohols (transacetalization) under specific catalytic conditions. Such derivatizations are crucial for building more complex molecular architectures without resorting to a deprotection-protection sequence.

The strategic positioning of the dimethoxymethyl group and the chlorine atom on the aromatic ring makes this compound and its derivatives potential precursors for intramolecular cyclization reactions to form fused heterocyclic ring systems. For instance, after conversion to a suitable intermediate, the ortho-relationship of the functional groups can facilitate ring closure. Research into visible-light-promoted radical cascade cyclizations has demonstrated methods for creating complex heterocyclic skeletons from appropriately substituted aromatic compounds. beilstein-journals.org Similarly, studies on the cyclization of arylpropargyl amides have shown that substituents on the benzene ring influence the reaction pathways and product yields, leading to fused systems like benz[f]isoindolines. rsc.org

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound is influenced by the electronic effects of its two substituents.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. libretexts.orguci.edu

In this compound, the substituents have competing effects:

-Cl (Chloro group): This group is deactivating due to its inductive electron withdrawal, making the ring less reactive than benzene. uci.edulibretexts.org However, through resonance, it donates lone-pair electron density, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

-CH(OCH₃)₂ (Dimethoxymethyl group): This group is analogous to an alkoxy group (-OR). It is an activating group because the oxygen atoms can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion). libretexts.orglibretexts.org This effect directs incoming electrophiles to the ortho and para positions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Cl | Withdrawing | Donating | Deactivating | ortho, para |

| -CH(OCH₃)₂ | Withdrawing (slight) | Donating | Activating | ortho, para |

Friedel-Crafts alkylation is a classic EAS reaction that attaches an alkyl group to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). umkc.eduwikipedia.orgblogspot.com

Applying this reaction to this compound presents specific challenges:

Ring Deactivation: The presence of the deactivating chloro group makes the aromatic ring less nucleophilic and thus less reactive towards Friedel-Crafts conditions. uci.edulibretexts.org

Catalyst Interaction: The Lewis acid catalyst (e.g., AlCl₃) is a strong electron acceptor and can coordinate with the lone pair electrons on the oxygen atoms of the dimethoxymethyl group. This interaction can lead to undesired side reactions or even cleavage of the acetal.

Polyalkylation: The introduction of an alkyl group, which is activating, can make the product more reactive than the starting material, potentially leading to multiple alkylations. blogspot.comlibretexts.org

Due to these factors, Friedel-Crafts alkylations on this substrate would require carefully controlled conditions to achieve selective mono-alkylation without degrading the acetal functionality. Research on the alkylation of similar molecules, such as 1,4-dimethoxybenzene, demonstrates that the reaction is feasible but highlights issues like polysubstitution. mnstate.edu

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation Studies

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group into an aromatic ring. libretexts.org This reaction typically involves the use of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org The electrophile in this reaction is a resonance-stabilized acylium ion, which is formed by the reaction of the acylating agent with the Lewis acid. libretexts.orgyoutube.com

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution. organic-chemistry.org This prevents the polyalkylation that can be a significant side reaction in Friedel-Crafts alkylations. libretexts.org The deactivation of the product means that the reaction typically stops after a single acylation. organic-chemistry.org However, a stoichiometric amount of the Lewis acid catalyst is often required because both the reactant and the product can form complexes with it. organic-chemistry.org

The general mechanism for Friedel-Crafts acylation proceeds in several steps:

Formation of the acylium ion electrophile. libretexts.orgchemguide.co.uk

Attack of the aromatic ring's π-electrons on the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). libretexts.orgchemguide.co.uk

Deprotonation of the arenium ion to restore the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst. chemguide.co.uk

It is important to note that Friedel-Crafts reactions, including acylation, are generally not successful on aromatic rings that are substituted with strongly deactivating groups, such as a nitro group, or with certain amine groups that can react with the Lewis acid catalyst. libretexts.orglibretexts.org

Steric and Electronic Directing Effects of Substituents

In electrophilic aromatic substitution reactions involving this compound, the regiochemical outcome is governed by the combined steric and electronic effects of the chloro and dimethoxymethyl substituents.

Electronic Effects:

Dimethoxymethyl Group [-CH(OCH₃)₂]: The oxygen atoms in the dimethoxymethyl group are electronegative, leading to an electron-withdrawing inductive effect. Conversely, the lone pairs on the oxygen atoms can participate in resonance, donating electron density to the aromatic ring, thus having an activating, ortho, para-directing influence. organicchemistrytutor.comyoutube.com Generally, groups with lone pairs on the atom attached to the ring are activating and ortho, para-directing. ualberta.ca

When both groups are present, the directing effect is a balance of these influences. The activating, resonance-donating effect of the dimethoxymethyl group is generally stronger than the deactivating effect of the chloro group. Therefore, the dimethoxymethyl group will primarily control the position of electrophilic attack.

Steric Effects:

The dimethoxymethyl group is significantly bulkier than the chloro group. This steric hindrance will disfavor electrophilic attack at the positions adjacent (ortho) to it. youtube.comstackexchange.com

Combined Effect on Regioselectivity:

Considering the electronic and steric effects for this compound:

The dimethoxymethyl group at position 2 is a stronger activating group and will direct incoming electrophiles to its ortho (positions 1 and 3) and para (position 5) positions.

The chloro group at position 1 is a deactivating ortho, para-director, pointing to positions 2, 6 (ortho) and 4 (para).

The position of electrophilic attack will be a result of the interplay of these directing effects:

Position 3: Ortho to the dimethoxymethyl group and meta to the chloro group. This position is electronically favored by the dimethoxymethyl group but not the chloro group.

Position 4: Para to the chloro group and meta to the dimethoxymethyl group. This position is electronically favored by the chloro group.

Position 5: Para to the dimethoxymethyl group and meta to the chloro group. This position is strongly favored electronically by the powerful directing effect of the dimethoxymethyl group.

Position 6: Ortho to the chloro group. This position is subject to significant steric hindrance from the adjacent bulky dimethoxymethyl group.

Therefore, the major product of an electrophilic aromatic substitution on this compound is expected to be substitution at the position para to the strongly activating and sterically bulky dimethoxymethyl group.

Oxidation and Reduction Chemistry of the Aromatic Nucleus

The chemical transformations of the aromatic nucleus of this compound primarily involve reactions that alter the substituents, which in turn can modify the reactivity of the benzene ring. Direct oxidation or reduction of the benzene ring itself requires harsh conditions and can lead to a loss of aromaticity.

Oxidation:

The benzene ring is generally resistant to oxidation. However, alkyl side chains attached to a benzene ring can be oxidized under strong conditions, typically with reagents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgmsu.edu These reactions proceed if there is at least one benzylic hydrogen on the alkyl substituent. libretexts.org The alkyl chain is oxidized to a carboxylic acid group. For this compound, the dimethoxymethyl group is an acetal. Under the acidic conditions often used for oxidation, the acetal would first hydrolyze to the corresponding aldehyde (2-chlorobenzaldehyde). This aldehyde group would then be oxidized to a carboxylic acid, yielding 2-chlorobenzoic acid.

Reduction:

The reduction of an aromatic ring, known as hydrogenation, typically requires high pressures of hydrogen gas and a metal catalyst (e.g., platinum, palladium, or rhodium). msu.edu This process converts the benzene ring into a cyclohexane (B81311) ring.

A more selective reduction is the Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol. This reaction reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the ring. Electron-donating groups and electron-withdrawing groups direct the reduction in different ways.

Furthermore, functional groups attached to the aromatic ring can be selectively reduced. For instance, if a nitro group were present on the ring, it could be reduced to an amino group using reagents like tin or zinc in hydrochloric acid, or through catalytic hydrogenation. msu.edumsu.edu Similarly, a ketone group introduced via Friedel-Crafts acylation can be reduced to an alkyl group by methods such as the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. libretexts.org

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The presence of both a reactive aromatic ring and a latent aldehyde group makes 1-Chloro-2-(dimethoxymethyl)benzene a strategic component in multistep synthetic pathways. The chlorine atom and the dimethoxymethyl group influence the reactivity of the benzene (B151609) ring, and the acetal (B89532) provides a stable, protected form of the highly reactive aldehyde functionality.

The core structure of this compound is found in various molecules of biological significance. The un-acetalated form, 2-chlorobenzaldehyde (B119727), is a known precursor in the synthesis of agricultural chemicals, such as the acaricides clofentezine (B1669202) and flutenzine. atamanchemicals.com The protected aldehyde in this compound allows for selective reactions at other positions of the molecule before liberating the aldehyde for subsequent transformations.

Related acetal compounds are crucial intermediates in pharmaceutical synthesis. For instance, chloroacetaldehyde (B151913) dimethyl acetal is considered a valuable intermediate for producing pharmaceuticals and crop protection agents. google.comgoogle.com A notable example is the use of bromoacetaldehyde (B98955) dimethylacetal in a multi-step synthesis of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis. derpharmachemica.com This highlights the utility of halogenated aldehyde acetals as key building blocks for complex, biologically active molecules. The strategic placement of the chloro and protected aldehyde groups on the benzene ring in this compound makes it a similarly promising precursor for novel pharmaceutical and agrochemical agents.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The aldehyde functional group, once deprotected from its acetal form in this compound, is a powerful tool for constructing these ring systems. Aldehydes are key reactants in multicomponent reactions that efficiently build complex cyclic structures.

A prime example is the Biginelli reaction, a one-pot cyclocondensation that produces dihydropyrimidines. 2-Chlorobenzaldehyde, the deprotected form of the title compound, has been successfully used in Biginelli reactions with β-ketoesters and thioureas to generate libraries of diversely functionalized dihydropyrimidines. atamanchemicals.com Furthermore, other acetal-containing reagents, like dimethylformamide dimethyl acetal (DMFDMA), are widely recognized as one-carbon synthons for building a vast array of heterocyclic systems, including pyrimidines, pyrazoles, and imidazoles. researchgate.netresearchgate.net The reactivity of this compound is analogous, where the deprotected aldehyde can react with various nucleophiles to form the backbone of new heterocyclic rings.

The synthesis of molecules with specific biological functions often relies on the precise assembly of molecular scaffolds. Aldehydes are fundamental building blocks in the creation of such scaffolds. For example, various heterocyclic aldehydes are key starting materials in the synthesis of potent and selective inhibitors of enzymes like aldosterone (B195564) synthase, which is a target for treating congestive heart failure. sigmaaldrich.com

Similarly, chloroacetamide derivatives serve as versatile precursors for a variety of heterocyclic scaffolds that have been evaluated for antibacterial and antioxidant activity. researchgate.net By deprotecting the acetal of this compound to reveal the 2-chlorobenzaldehyde core, chemists can access a reactive intermediate ready for incorporation into complex, biologically relevant frameworks. The combination of the chloro-substituted ring and the aldehyde functionality provides a platform for generating novel structures for screening in drug discovery programs.

Reagent for Functional Group Protection and Elaboration

In complex organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The dimethoxymethyl group in this compound serves as a protecting group for the aldehyde. organic-chemistry.orgorganic-chemistry.org

Dimethyl acetals are known for their stability under a variety of reaction conditions, particularly in the presence of nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org This stability allows chemists to perform a wide range of chemical modifications on the chlorinated benzene ring or other parts of a larger molecule without affecting the aldehyde.

Once the desired transformations are complete, the protecting group can be removed to regenerate the aldehyde. This deprotection is typically achieved under acidic conditions, often by hydrolysis in the presence of aqueous acid or by transacetalization in a solvent like acetone. organic-chemistry.org The revealed aldehyde is then available for "elaboration," meaning it can be used in subsequent reactions such as Wittig reactions, aldol (B89426) condensations, reductive aminations, or oxidations to form a carboxylic acid, further increasing the molecular complexity. sigmaaldrich.comreddit.com

Table 1: Reactivity and Utility of the Dimethyl Acetal Group

| Feature | Description | Relevance to Synthesis |

| Protection | The dimethyl acetal masks the reactive aldehyde group. | Allows for selective reactions on other parts of the molecule. |

| Stability | Stable to bases, nucleophiles, hydrides, and many oxidants. organic-chemistry.org | Compatible with a wide range of synthetic transformations. |

| Deprotection | Typically removed with aqueous acid or acid catalysts in wet solvents. organic-chemistry.org | Regenerates the aldehyde for subsequent reactions. |

| Elaboration | The deprotected aldehyde can undergo numerous transformations. | Enables the construction of complex molecular architectures. |

Analytical and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Unambiguous Structural Elucidation via ¹H and ¹³C NMR

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, offers the initial and most direct evidence for the structure of 1-Chloro-2-(dimethoxymethyl)benzene.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, and the acetal (B89532) proton. The aromatic protons typically appear in the downfield region of the spectrum, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. ucsd.edu The six chemically equivalent methoxy protons would present as a sharp singlet, while the single acetal proton would also appear as a singlet, though at a different chemical shift.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info Due to the symmetry of this compound, specific carbon signals are anticipated. The benzene ring will show distinct signals for the carbon atom bonded to the chlorine, the carbon bearing the dimethoxymethyl group, and the remaining four aromatic carbons, which may or may not be equivalent depending on the rotational dynamics of the dimethoxymethyl group. docbrown.info The methoxy carbons and the acetal carbon will also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.6 | 125 - 140 |

| Acetal Proton (-CH(OCH₃)₂) | 5.3 - 5.7 | 98 - 105 |

| Methoxy Protons (-OCH₃) | 3.3 - 3.5 | 52 - 58 |

Note: These are general predicted ranges and actual values can vary based on the solvent and experimental conditions. epfl.chnmrs.io

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of the atoms within the molecule. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would be crucial in establishing the connectivity between the adjacent aromatic protons, helping to confirm the substitution pattern on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. sourceforge.io For instance, the acetal proton signal would show a correlation to the acetal carbon signal, and the methoxy proton signal would correlate with the methoxy carbon signal. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly powerful for piecing together the molecular skeleton. researchgate.net In the case of this compound, HMBC correlations would be expected between the acetal proton and the carbon of the benzene ring to which the dimethoxymethyl group is attached, as well as to the methoxy carbons. Correlations would also be observed between the aromatic protons and their neighboring carbons, further solidifying the structural assignment. researchgate.net

Chemical Shift and Coupling Constant Analysis

A detailed analysis of chemical shifts and coupling constants from the NMR spectra provides further structural confirmation.

Chemical Shift: The precise chemical shift of each proton and carbon is influenced by its electronic environment. youtube.com The electron-withdrawing effect of the chlorine atom will deshield the adjacent aromatic protons and carbons, causing them to resonate at a higher chemical shift (further downfield). youtube.com Conversely, the electron-donating nature of the methoxy groups will have an opposing effect on the atoms they are near.

Coupling Constant (J): The coupling constant, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them. libretexts.org In the aromatic region, the magnitude of the coupling constants between adjacent protons (ortho-coupling, typically 6-10 Hz), protons separated by four bonds (meta-coupling, typically 2-3 Hz), and protons separated by five bonds (para-coupling, typically 0-1 Hz) can definitively establish the substitution pattern on the benzene ring. libretexts.orgyoutube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fxcsxb.com It is an invaluable tool for assessing the purity of a this compound sample and for its initial identification. researchgate.net

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of groups such as a methoxy group or a chlorine atom. nih.govnist.gov The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Table 2: Key Ions Expected in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 186/188 | [M]⁺ (Molecular ion) |

| 155/157 | [M - OCH₃]⁺ |

| 151 | [M - Cl]⁺ |

| 125 | [M - OCH₃ - CH₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in ion pairs with a characteristic intensity ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula of a compound. For this compound, with a molecular formula of C₉H₁₁ClO₂, the theoretical exact mass can be calculated. nih.gov An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the elemental composition of the molecule. lookchem.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment. For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure.

The spectrum would show C-H stretching vibrations from the aromatic ring in the 3100-3000 cm⁻¹ region and from the methyl groups of the dimethoxymethyl moiety around 2975-2845 cm⁻¹. docbrown.info The presence of the ether linkages (C-O-C) in the dimethoxymethyl group would be confirmed by strong stretching bands typically found in the 1150-1050 cm⁻¹ range. Aromatic C=C stretching vibrations within the benzene ring appear near 1600 and 1500 cm⁻¹. docbrown.info The C-Cl stretching vibration is expected to produce an absorption in the lower frequency region of the spectrum, generally between 780 and 580 cm⁻¹. docbrown.info

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2975 - 2845 | C-H Stretch | -OCH₃ (Alkyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1150 - 1050 | C-O Stretch | Ether (Dimethoxymethyl) |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the benzene ring and C-Cl vibrations.

Key features in the Raman spectrum would include the benzene ring "breathing" vibration, which is a strong and characteristic peak for substituted benzenes, often observed around 1000 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic ring are also Raman active, appearing in the 1500-1600 cm⁻¹ region. mdpi.com Vibrations involving the chlorine atom, such as the C-Cl stretching mode, are typically found at lower Raman shifts, often in the 100-400 cm⁻¹ range for chlorinated benzenes. mdpi.com

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic Ring |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

Chromatographic Methods for Separation, Purification, and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, purifying it to a high degree, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile organic compounds. Developing an HPLC method for this compound involves selecting an appropriate stationary phase, mobile phase, and detector to achieve optimal separation from impurities.

Reverse Phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for separating moderately polar to non-polar compounds like this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.

A typical RP-HPLC method for this compound would utilize a C18 or a specialized reverse-phase column. sielc.comsielc.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape and ensure reproducibility. sielc.comsielc.com The separation is based on the principle that more non-polar compounds interact more strongly with the stationary phase and thus elute later. By running a gradient, where the concentration of the organic solvent (acetonitrile) is increased over time, compounds with a wide range of polarities can be effectively separated. Detection is commonly performed using a UV detector, set to a wavelength where the benzene ring absorbs strongly.

Table 4: Example Parameters for Reverse Phase HPLC Method Development

| Parameter | Selection / Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Column (e.g., Newcrom R1) sielc.comsielc.com | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile acts as the organic modifier; water is the weak solvent. Formic acid aids in mass spectrometry compatibility and peak shape. sielc.com |

| Elution Mode | Gradient (e.g., 20% to 80% Acetonitrile) | Allows for the separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV Absorbance at ~254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Chloromethyl)-1,2-dimethoxy benzene |

| Benzene, 1-chloro-2-(dichloromethyl)- |

| 1-Chloro-2-nitrobenzene |

| Chlorobenzene |

High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC for Enantiomeric Purity Assessment

The molecule this compound possesses a stereogenic center at the benzylic carbon, the atom bonded to the phenyl ring, a hydrogen, and two methoxy groups. Consequently, it can exist as a pair of non-superimposable mirror images known as enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark technique for separating these enantiomers and determining the enantiomeric purity of a sample. sigmaaldrich.comnih.gov

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase. sigmaaldrich.com CSPs, often based on derivatized polysaccharides like cellulose (B213188) or amylose, create transient diastereomeric complexes with the enantiomers. windows.net The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. sigmaaldrich.com

In a typical analysis, a solution of this compound would be injected into the HPLC system equipped with a suitable chiral column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate). The mobile phase, a mixture of solvents like hexane (B92381) and isopropanol, would be optimized to achieve baseline separation of the two enantiomeric peaks. The detector, usually a UV spectrophotometer, would then quantify the amount of each enantiomer based on the area of their respective peaks. The enantiomeric excess (e.e.), a measure of chiral purity, can then be calculated.

Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Purity Assessment

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | 90:10 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 9.78 min |

| Peak Area (Enantiomer 1) | 98.5% |

| Peak Area (Enantiomer 2) | 1.5% |

| Enantiomeric Excess (e.e.) | 97.0% |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC. This technology utilizes columns packed with sub-2 µm particles, which operate at much higher pressures. The primary application of UPLC in the context of this compound research is for rapid analysis, such as monitoring the progress of a reaction or performing high-throughput quality control checks on multiple samples. uff.br

The reduced particle size in UPLC columns leads to a more efficient mass transfer of the analyte between the mobile and stationary phases, resulting in sharper and narrower peaks. This allows for the use of higher flow rates without sacrificing resolution, dramatically shortening analysis times from several minutes to potentially under a minute. For the analysis of this compound, a UPLC method could be developed to quickly quantify the compound and separate it from starting materials or byproducts, providing near real-time feedback on reaction conversion and purity.

Table 2: Comparison of Typical Analysis Times for Purity Assay

| Technique | Column Particle Size | Typical Run Time | Solvent Consumption per Run |

| Conventional HPLC | 5 µm | 10 - 15 min | 10 - 15 mL |

| UPLC | 1.7 µm | 1 - 3 min | 1 - 3 mL |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. epa.gov this compound, due to its molecular weight and structure, is sufficiently volatile to be ideally suited for GC analysis. nih.gov This method is primarily employed for assessing the purity of the compound by detecting and quantifying any volatile impurities. nih.gov

In a GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized. An inert carrier gas (like helium or nitrogen) sweeps the vaporized sample onto a long, thin column. The separation occurs based on the differential partitioning of the components between the stationary phase lining the column and the mobile carrier gas. mdpi.com Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes. GC-MS is particularly useful as it provides not only retention time but also a mass spectrum for each component, aiding in its structural identification. researchgate.net Potential impurities in a sample of this compound could include unreacted 2-chlorobenzyl chloride or residual solvents.

Table 3: Hypothetical GC Data for Volatile Component Analysis

| Retention Time (min) | Component Identity | Peak Area (%) | Method of Identification |

| 3.45 | Dichloromethane (Solvent) | 0.05 | MS Library Match |

| 7.81 | 2-Chlorobenzyl chloride | 0.21 | MS Library Match / Standard |

| 9.14 | This compound | 99.74 | MS Library Match / Standard |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uff.br By diffracting a beam of X-rays off a single crystal of this compound, researchers can obtain a detailed electron density map, from which the exact atomic positions can be calculated.

Elucidation of Molecular Conformation and Packing in Crystals

The data from an X-ray diffraction experiment allows for the complete elucidation of the molecule's conformation—the specific spatial orientation of its atoms—as it exists in the solid state. This includes precise measurements of all bond lengths, bond angles, and torsion angles. For this compound, this would reveal the orientation of the dimethoxymethyl group relative to the plane of the chlorophenyl ring and the specific conformations of the methoxy groups. researchgate.net

Furthermore, the analysis reveals how individual molecules pack together to form the crystal lattice. This packing arrangement is governed by a delicate balance of intermolecular forces and steric factors. Understanding the crystal packing is crucial as it influences physical properties such as melting point, solubility, and stability.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₁ClO₂ |

| Formula Weight | 186.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.517 |

| b (Å) | 12.309 |

| c (Å) | 9.259 |

| β (°) ** | 105.2 |

| Volume (ų) | 935.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) ** | 1.326 |

Analysis of Intermolecular Interactions (e.g., C-H...O hydrogen bonds, Cl...O contacts, π...π contacts)

The crystal structure provides a direct view of the network of intermolecular interactions that stabilize the solid state. For this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.

C-H...O Hydrogen Bonds: The methoxy groups provide oxygen atoms that can act as hydrogen bond acceptors, while the hydrogen atoms on the benzene ring and the methoxy methyl groups can act as donors. These weak C-H...O hydrogen bonds are a common and significant interaction in crystals of oxygen-containing organic molecules. mdpi.com

π...π Contacts: The aromatic benzene rings can interact with each other through π...π stacking. These interactions, which can occur in either a face-to-face or an offset (slipped-stack) geometry, are crucial in the packing of many aromatic compounds. researchgate.netnih.gov

Analysis of the distances and angles between atoms of neighboring molecules in the crystal lattice allows for the identification and characterization of these subtle yet determinative forces.

Table 5: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometric Feature |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O (methoxy) | H...O ≈ 2.2 - 2.6 | Directional |

| Halogen Contact | C-H (aromatic/aliphatic) | Cl | H...Cl ≈ 2.7 - 3.0 | Often near van der Waals limit psu.edu |

| π-Stacking | π-system (benzene ring) | π-system (benzene ring) | Inter-planar ≈ 3.3 - 3.8 | Parallel or offset orientation researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules like 1-chloro-2-(dimethoxymethyl)benzene.

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. youtube.com An MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.com For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the dimethoxymethyl group and the chlorine atom, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated using B3LYP functional and 6-311G(d,p) basis set.

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 eV | Electron Volts | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Electron Volts | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Electron Volts | Indicator of chemical reactivity and stability. researchgate.net |

This is an interactive data table. You can sort and filter the data.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nist.govresearchgate.net These "first-principles" approaches, such as the Hartree-Fock (HF) method and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Coupled Cluster), provide a rigorous way to study electronic configuration and charge distribution. researchgate.net

These methods can be used to calculate the distribution of electronic charge on each atom within the this compound molecule. Techniques like Mulliken population analysis or Natural Population Analysis (NPA) provide atomic partial charges, which are crucial for understanding intermolecular interactions and reactivity. nist.gov For instance, the chlorine atom, being highly electronegative, would be expected to carry a partial negative charge, influencing the electrostatic interactions of the molecule. nist.gov Similarly, the oxygen atoms in the dimethoxymethyl group would also exhibit partial negative charges, while the adjacent carbon and hydrogen atoms would be partially positive.

Table 2: Hypothetical Atomic Partial Charges for this compound via NPA

| Atom | Partial Charge (e) |

|---|---|

| Cl | -0.15 |

| C (of C-Cl) | +0.05 |

| O (methoxy) | -0.50 |

| C (acetal) | +0.30 |

| H (aromatic) | +0.10 to +0.12 |

This is an interactive data table. You can sort and filter the data.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the potential pathways of a chemical reaction, providing insights that are often difficult to obtain experimentally. nih.govrsc.org

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational methods can be used to locate the transition state (TS) structure. youtube.com The TS is the highest energy point along the reaction coordinate, representing the energetic bottleneck of the transformation. youtube.com By optimizing the geometry of the TS, chemists can understand the specific atomic arrangements required for the reaction to proceed. For example, in a reaction at the benzene (B151609) ring, the structure of the sigma complex intermediate and the associated transition states for its formation and decomposition can be modeled.

Once the structures of the reactants, products, and transition states are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea). This value is critical for predicting the rate of a reaction; a higher activation energy corresponds to a slower reaction. By comparing the activation barriers for different possible reaction pathways, chemists can predict which reaction is more likely to occur. For instance, calculations could determine whether an incoming electrophile would preferentially add to the ortho, meta, or para position relative to the existing substituents by comparing the activation energies for each pathway. core.ac.uk

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. youtube.com

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of flexible molecules like this compound. The dimethoxymethyl group, in particular, can rotate around its single bonds, leading to various spatial arrangements (conformers). MD simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates at a given temperature.

Furthermore, MD simulations are exceptionally useful for studying the influence of the environment, such as a solvent, on molecular behavior. By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, one can observe how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and dynamics. For this compound, simulations could show how polar solvents interact with the chloro and dimethoxymethyl groups, potentially stabilizing certain conformations over others.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules like this compound. These predictions are invaluable for interpreting experimental data and confirming structural assignments.

Computational NMR Chemical Shift Prediction for Assignment Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. However, the manual assignment of complex spectra can be challenging. Computational methods offer a robust solution for validating these assignments. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), and emerging machine learning (ML) models are at the forefront of this field. nih.govrashatwi.com

DFT methods can predict proton (¹H) and carbon-13 (¹³C) chemical shifts with a high degree of accuracy, often with root mean square errors (RMSE) of 0.1–0.2 ppm for ¹H shifts. nih.gov More recently, deep learning algorithms, such as Graph Neural Networks (GNNs), have demonstrated exceptional performance. nih.gov These models are trained on vast datasets of experimental or DFT-calculated spectra and can predict ¹H chemical shifts with mean absolute errors (MAE) below 0.20 ppm in common solvents like chloroform. nih.gov

For this compound, these computational tools can be used to generate a theoretical spectrum. By comparing the predicted chemical shifts with those obtained from experimental NMR, each proton and carbon atom in the molecule can be assigned with a high degree of confidence. This process is critical for verifying the correct synthesis of the compound and for its unambiguous characterization.

Below is an illustrative table comparing hypothetical experimental NMR data for this compound with predicted values from a computational model.

Interactive Data Table: NMR Chemical Shift Comparison for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic H (C3-H) | 7.35 | 7.33 | 127.5 | 127.3 |

| Aromatic H (C4-H) | 7.28 | 7.26 | 129.8 | 129.6 |

| Aromatic H (C5-H) | 7.40 | 7.38 | 128.9 | 128.7 |

| Aromatic H (C6-H) | 7.55 | 7.53 | 131.2 | 131.0 |

| Methine H (CH) | 5.50 | 5.48 | 101.5 | 101.3 |

| Methoxy (B1213986) H (OCH₃) | 3.35 | 3.34 | 53.0 | 52.8 |

| Aromatic C (C1-Cl) | - | - | 134.0 | 133.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Simulation of Vibrational Spectra for Experimental Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Similar to NMR, the interpretation of complex vibrational spectra can be greatly aided by computational simulations. DFT calculations are commonly employed to compute the fundamental vibrational frequencies and intensities of a molecule. researchgate.net

These theoretical calculations result in a simulated spectrum that can be compared directly with the experimental one. This correlation allows for the precise assignment of observed spectral bands to specific vibrational modes, such as C-Cl stretches, C-O-C ether stretches, aromatic ring vibrations, and C-H bending modes. researchgate.netresearchgate.net Excellent agreement between simulated and observed spectra provides strong evidence for the proposed molecular structure. researchgate.net

The following table demonstrates how calculated vibrational frequencies for key functional groups in this compound would be correlated with experimental data.

Interactive Data Table: Vibrational Frequency Correlation for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3065 |

| Aliphatic C-H Stretch | 2980-2850 | 2955, 2840 |

| C=C Aromatic Ring Stretch | 1600-1450 | 1590, 1475 |

| C-O-C Asymmetric Stretch | 1150-1085 | 1120 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Design and Optimization of Derivatives and Functional Materials

Beyond structural confirmation, computational methods are instrumental in the rational design of new molecules based on the this compound scaffold. These approaches allow for the prediction of properties and reactivity, guiding synthetic efforts toward materials with desired functions.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies investigate how modifications to a molecule's structure influence its chemical reactivity or biological activity. mdpi.com For this compound, computational SRR studies can predict how adding different substituent groups to the benzene ring would affect its properties.

For instance, introducing electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at various positions would alter the electron density distribution across the aromatic ring. This, in turn, can affect the reactivity of the dimethoxymethyl group (e.g., its susceptibility to hydrolysis) or the strength and reactivity of the carbon-chlorine bond in nucleophilic substitution reactions. By calculating electronic parameters (like atomic charges and electrostatic potentials) and reaction energy profiles for a series of virtual derivatives, chemists can identify promising candidates for specific applications without needing to synthesize each one. mdpi.com

Topological Fingerprint Analysis for Targeted Molecular Design

For applications in materials science or drug discovery, it is often necessary to screen large numbers of derivatives. Topological or molecular fingerprints are numerical representations of a molecule's structure that can be used in large-scale computational screening. arxiv.org These fingerprints encode structural information, such as the presence of certain substructures, atom pairs, or circular atomic environments (e.g., Extended-Connectivity Fingerprints or ECFP). arxiv.org

By generating fingerprints for a library of virtual derivatives of this compound, it is possible to build machine learning models for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies. These models correlate the fingerprints with a specific property of interest, such as solubility, binding affinity to a biological target, or a material property like conductivity. arxiv.org Once trained, the model can rapidly predict the properties of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby accelerating the discovery of new functional materials.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations

The chloro- and dimethoxymethyl- functionalities on the benzene (B151609) ring of 1-Chloro-2-(dimethoxymethyl)benzene offer two distinct reaction sites. Future research will likely focus on developing novel catalytic systems that can selectively activate one site over the other, enabling precise control over the synthesis of complex molecules.

A key area of development will be in the field of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. While palladium-catalyzed couplings of aryl chlorides are known, there is a continuous drive to develop more efficient and robust catalyst systems. Research is anticipated to explore the use of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands in conjunction with palladium to enhance catalytic activity and stability, especially for the less reactive aryl chloride. thieme-connect.comrsc.org The development of catalysts that can operate at low loadings (ppm levels) would significantly improve the economic and environmental viability of these transformations. rsc.org

Furthermore, the exploration of alternative metal catalysts, such as nickel, copper, or iron, for cross-coupling reactions of this compound is a promising avenue. rsc.org These earth-abundant metals offer a more sustainable alternative to precious metals like palladium. The challenge will lie in designing ligand systems that can promote high catalytic efficiency and selectivity with these less reactive metals.

Another area of focus will be the catalytic transformation of the dimethoxymethyl group. While this group is typically used as a protecting group for the formyl moiety, the development of catalytic methods for its direct functionalization would open up new synthetic possibilities. This could include catalytic C-H activation of the methoxy (B1213986) groups or the development of novel deprotection strategies under mild and selective conditions.

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. thieme-connect.comnih.gov The integration of synthetic routes involving this compound into continuous flow systems is a significant area for future research.

The Suzuki-Miyaura cross-coupling of aryl chlorides, a key reaction for functionalizing this compound, has been shown to be highly efficient in continuous flow microreactors. thieme-connect.commdpi.com Future work will likely focus on optimizing these systems for this specific substrate, exploring parameters such as reactor design, catalyst immobilization, and solvent systems to maximize yield and throughput. mdpi.comacs.org The use of packed-bed reactors with heterogeneous catalysts is a particularly attractive approach, as it simplifies product purification and catalyst recycling. mdpi.com

Beyond single-step transformations, the development of multi-step continuous flow syntheses starting from this compound is a key goal. This could involve the sequential functionalization of the aryl chloride and the aldehyde group in a continuous process without the need for isolating intermediates. For example, a flow system could be designed to first perform a Suzuki coupling, followed by in-line deprotection of the acetal (B89532) and subsequent reaction of the resulting aldehyde. nih.gov

The table below outlines a hypothetical comparison of a batch versus a continuous flow Suzuki-Miyaura coupling of this compound.

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Reaction Time | Hours | Minutes thieme-connect.com |

| Yield | Moderate to High | High to Quantitative thieme-connect.commdpi.com |

| Safety | Handling of bulk reagents and exotherms can be challenging. | Improved safety due to small reaction volumes and efficient heat dissipation. |

| Scalability | Difficult to scale up. | Readily scalable by extending reaction time or using parallel reactors. mdpi.com |

| Catalyst Loading | Typically higher mol %. | Can often be reduced due to higher efficiency. rsc.org |

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net The unique functionalities of this compound make it a potential candidate for the development of novel bio-orthogonal probes and labeling agents.

The aryl chloride moiety can participate in transition metal-catalyzed coupling reactions, which have been adapted for bio-orthogonal applications. nih.govnih.gov Future research could explore the development of palladium or copper-catalyzed reactions that can selectively label biomolecules functionalized with a suitable coupling partner in a cellular environment. The dimethoxymethyl group, after deprotection to the aldehyde, offers a handle for bio-orthogonal reactions such as oxime or hydrazone ligations. nih.govspringernature.com

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The aldehyde group of deprotected this compound could be utilized in click-type reactions. For instance, it could be a component in the development of novel probes for imaging or proteomics, where the benzene scaffold could be further functionalized with fluorophores or affinity tags. nih.govnih.gov

A potential research direction involves the synthesis of derivatives of this compound where one of the functional groups is pre-linked to a biomolecule or a reporter group. The remaining functional group could then be used for a bio-orthogonal reaction in a biological system.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. researchgate.net The substituted benzene ring of this compound can serve as a building block for the construction of novel supramolecular architectures.

The aromatic ring can participate in π-π stacking interactions, which are a key driving force in the self-assembly of many organic molecules. acs.org By introducing other functional groups onto the benzene ring through reactions at the chloro- position, it is possible to tune the electronic properties and steric hindrance, thereby controlling the self-assembly process. Research in this area could lead to the formation of new materials with interesting photophysical or electronic properties.

The dimethoxymethyl group, with its potential to be converted to a more polar aldehyde, can also influence the self-assembly behavior. The introduction of hydrogen bonding capabilities through the aldehyde could lead to the formation of well-defined nanostructures in solution or on surfaces. The study of the self-assembly of derivatives of this compound on surfaces, such as in the formation of self-assembled monolayers (SAMs), is another promising research avenue. acs.org

The design of macrocycles and molecular cages incorporating the this compound unit is also a fascinating prospect. These structures could exhibit host-guest properties, with the cavity of the macrocycle capable of binding to specific ions or small molecules. acs.org

Green Chemistry Aspects of Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research concerning this compound will increasingly focus on developing more sustainable synthetic routes and applications.

In terms of synthesis, this includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that operate under milder conditions and with higher atom economy. rsc.org The use of continuous flow chemistry, as discussed earlier, also aligns with the principles of green chemistry by reducing waste and improving energy efficiency. thieme-connect.com

The development of synthetic methods that avoid the use of hazardous reagents is crucial. For example, exploring alternatives to traditional nitration or halogenation reagents that generate significant waste would be a key research goal.

The table below summarizes some green chemistry considerations for reactions involving this compound.

| Green Chemistry Principle | Application to this compound Chemistry |

| Prevention | Designing syntheses with fewer steps and less waste. |

| Atom Economy | Utilizing reactions like cycloadditions that incorporate all atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents and reagents with safer alternatives. rsc.org |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents in reactions. rsc.org |

| Design for Energy Efficiency | Employing catalysts that function at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring synthetic routes from bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps by using selective catalysts. |

| Catalysis | Utilizing highly efficient and recyclable catalysts. thieme-connect.commdpi.com |

| Design for Degradation | Incorporating features into the final products that allow them to biodegrade. |

| Real-time analysis for Pollution Prevention | Implementing in-line analysis in continuous flow systems to monitor and control reactions. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reaction conditions and reagents. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-Chloro-2-(dimethoxymethyl)benzene, and how can potential impurities be identified?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern and dimethoxymethyl group connectivity. Compare chemical shifts with analogous compounds (e.g., chloroethylbenzenes in CRC Handbook data ).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect low-level impurities via retention time alignment and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Coupled with UV/Vis or MS detection to isolate and quantify impurities, especially regioisomers or residual solvents.

Q. What synthetic routes are effective for preparing this compound?

- Methodology :

- Friedel-Crafts Alkylation : React chlorobenzene derivatives with dimethoxymethyl electrophiles (e.g., dimethoxymethyl chloride) using Lewis acid catalysts (AlCl₃ or FeCl₃).